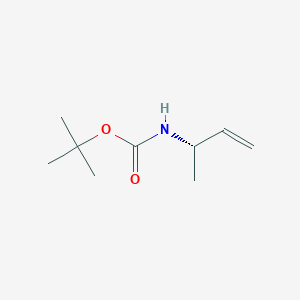

TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE

Description

Properties

CAS No. |

115378-33-1 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-but-3-en-2-yl]carbamate |

InChI |

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

KIFRIUDSLUQLOC-ZETCQYMHSA-N |

SMILES |

CC(C=C)NC(=O)OC(C)(C)C |

Isomeric SMILES |

C[C@@H](C=C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C=C)NC(=O)OC(C)(C)C |

Synonyms |

Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Sulfinimine Formation

The reaction begins with condensing tert-butanesulfinamide with methyl vinyl ketone (but-3-en-2-one) in anhydrous dichloromethane (DCM) under reflux. Titanium tetraethoxide (Ti(OEt)₄) catalyzes imine formation, yielding the corresponding sulfinimine intermediate.

Reaction Conditions :

Diastereoselective Nucleophilic Addition

Methylmagnesium bromide (MeMgBr) adds to the sulfinimine at −78°C, exploiting the chiral auxiliary’s steric guidance to induce (S)-configuration. The Grignard reagent attacks the si-face, achieving >95% diastereomeric excess (d.e.).

Key Parameters :

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −78°C (dry ice/acetone bath)

-

Workup : Quench with saturated NH₄Cl, extract with ethyl acetate

Deprotection to Chiral Amine

Treatment with 4 M HCl in dioxane cleaves the sulfinamide group, releasing (S)-but-3-en-2-amine. The crude amine is neutralized with NaOH and extracted into DCM.

Deprotection Efficiency :

Carbamate Protection

The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in DCM using triethylamine (TEA) as a base. This step installs the tert-butyl carbamate group, affording the final product.

Optimized Protocol :

Alternative Synthetic Routes

Enzymatic Kinetic Resolution

Racemic but-3-en-2-ylcarbamate undergoes resolution via Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-carbamate intact.

Conditions :

Asymmetric Catalytic Amination

Palladium-catalyzed allylic amination employs a chiral phosphine ligand to induce enantioselectivity. Allyl carbonate derivatives react with tert-butyl carbamate nucleophiles under mild conditions.

Catalytic System :

Comparative Analysis of Preparation Methods

The table below contrasts key metrics for the three primary synthetic strategies:

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Ellman’s Sulfinamide | 90–95 | >99 | High | Moderate |

| Enzymatic Resolution | 45 | >99 | Low | Limited |

| Catalytic Amination | 78 | 92 | Medium | High |

Key Findings :

-

Ellman’s Method excels in enantiomeric excess (ee) and yield but requires costly auxiliaries.

-

Enzymatic Resolution offers eco-friendly processing but suffers from low yield.

-

Catalytic Amination balances scalability and cost, though ee lags slightly.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enable solvent recovery in carbamate protection steps, reducing waste. Solid base catalysts (e.g., hydrotalcite) are reusable for >5 cycles without activity loss.

Process Intensification

Continuous-flow microreactors enhance Boc protection kinetics, achieving 98% conversion in 10 minutes versus 12 hours in batch.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S)-1-methylprop-2-enylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxides, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

tert-Butyl (1S)-1-methylprop-2-enylcarbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis.

Biology: The compound is studied for its potential use in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1S)-1-methylprop-2-enylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Reactivity and Stability

- Steric Effects : The tert-butyl group in carbamates generally reduces nucleophilic attack at the carbonyl carbon, enhancing stability. For example, tert-butyl hydroperoxide exhibits 19.3× weaker reactivity than H₂O₂ in ROS assays, highlighting how bulky substituents modulate reactivity .

- Chiral Influence : The (S)-configuration in this compound may confer distinct stereochemical outcomes in catalysis or binding compared to racemic analogs.

Analytical Detection

Methyl tert-butyl ether (MTBE), a structurally simpler tert-butyl compound, is detectable at 0.06–0.09 μg/L via GC-MS .

Q & A

Q. What are the optimal reaction conditions for synthesizing TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE via asymmetric catalysis?

Methodological Answer: The synthesis can be optimized using asymmetric Mannich reactions. Key parameters include:

- Catalyst Selection : Chiral organocatalysts (e.g., proline derivatives) enhance enantioselectivity.

- Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere minimizes side reactions .

- Temperature Control : Reactions are typically conducted at −20°C to 25°C to balance reaction rate and stereochemical fidelity.

- Purification : Trituration with iso-hexane or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in ≥95% purity .

Q. How can the purity and stereochemical integrity of this compound be validated?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers.

- NMR Spectroscopy : and NMR analysis confirms regiochemistry and absence of diastereomers. For example, the tert-butyl group appears as a singlet at δ 1.2–1.4 ppm in NMR .

- Polarimetry : Specific rotation ([α]) measurements validate optical purity (e.g., [α] = +15° to +25° for the S-enantiomer) .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

- Low-Temperature Reactions : Conduct nucleophilic additions (e.g., Grignard reactions) below −10°C to suppress epimerization .

- Protecting Group Stability : The tert-butyl carbamate group resists hydrolysis under acidic/basic conditions (pH 2–12), but prolonged heating (>60°C) should be avoided .

- Steric Shielding : Introduce bulky substituents adjacent to the stereocenter to hinder racemization pathways .

Q. How do computational methods predict the reactivity of this compound in complex transformations?

Methodological Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to model stereoselective reactions (e.g., cycloadditions). Explicit solvent molecules (e.g., THF) improve accuracy by accounting for solvation effects .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the but-3-en-2-yl moiety to predict regioselectivity in Diels-Alder reactions .

Q. What analytical techniques resolve contradictions in reported diastereoselectivity data for carbamate derivatives?

Methodological Answer:

- Dynamic NMR (DNMR) : Low-temperature NMR (e.g., −40°C in CDCl) detects rotameric equilibria and quantifies diastereomer ratios .

- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing crystal packing (e.g., C=O···H-N hydrogen bonds stabilize specific conformers) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in competing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.